Ester Moiety Differentiation: Methyl Ester vs. Free Carboxylic Acid on Lipophilicity and Permeability
The target compound bears a methyl ester at the 3-position, whereas the direct acid analog 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 68302-44-3) contains a free carboxyl group. The computed XLogP3-AA for the methyl ester is 2.5 versus an estimated ~1.6–1.9 for the free acid, a difference of approximately 0.6–0.9 log units [1][2]. This translates into a theoretical increase in passive membrane permeability of roughly 3- to 8-fold based on the empirical correlation between log P and Caco-2 permeability established for heterocyclic compound libraries [3]. Additionally, the methyl ester possesses zero hydrogen-bond donors (HBD = 0) while the free acid has HBD = 1, further favouring passive diffusion across biological membranes and reducing transporter-mediated efflux susceptibility [1].
| Evidence Dimension | Computed lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; HBD = 0; TPSA = 69.4 Ų |
| Comparator Or Baseline | 2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 68302-44-3): XLogP3-AA estimated ~1.6–1.9; HBD = 1 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.6–0.9 log units; ΔHBD = 1 |
| Conditions | Computed physicochemical properties using XLogP3 algorithm (PubChem 2021 release); Caco-2 permeability correlation from heterocyclic compound training sets. |
Why This Matters
The ~0.6–0.9 log unit increase in lipophilicity and elimination of a hydrogen-bond donor make the methyl ester form substantially better suited for cell-based assays and intracellular target engagement studies compared to the free acid analog.
- [1] PubChem. Compound Summary for CID 1475275: Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate. Computed Properties section. View Source
- [2] PubChem. Compound Summary: 2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CID entry for CAS 68302-44-3). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Empirical log P–Caco-2 permeability correlation). View Source
